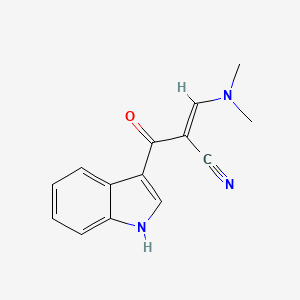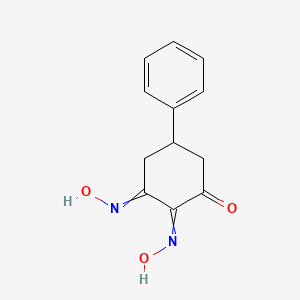
2,3-Bis(hydroxyimino)-5-phénylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexanone ring substituted with hydroxyimino groups at the 2 and 3 positions and a phenyl group at the 5 position. The presence of hydroxyimino groups makes it an interesting subject for chemical reactions and applications.
Applications De Recherche Scientifique
2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its ability to donate nitric oxide.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes such as glycogen phosphorylase .
Mode of Action
It’s known that similar compounds can inhibit key enzymes, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence pathways related to glycogen breakdown .
Result of Action
Similar compounds have been shown to influence insulin secretion .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one typically involves the reaction of 2,3-diaminopyridine with cyanogen-di-N-oxide. This reaction proceeds through the formation of intermediate compounds, which are then converted into the desired product under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and cooling to low temperatures to facilitate the formation of the hydroxyimino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyimino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino groups can lead to the formation of amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead(IV) tetraacetate and nitric acid, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(hydroxyimino)-1,2,3,4-tetrahydro-pyrido[2,3-b]pyrazine: This compound shares the hydroxyimino functional groups but has a different ring structure.
Uniqueness
2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical reactivity and potential applications. Its ability to donate nitric oxide and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-7-9(8-4-2-1-3-5-8)6-10(13-16)12(11)14-17/h1-5,9,16-17H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIQFLJKIESDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=NO)C1=NO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
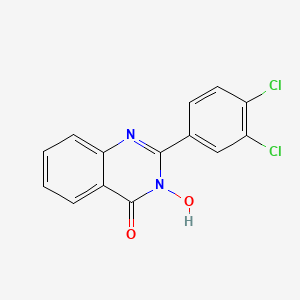

![3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2559760.png)

![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2559765.png)
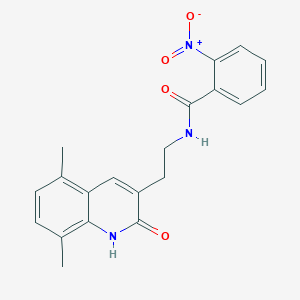
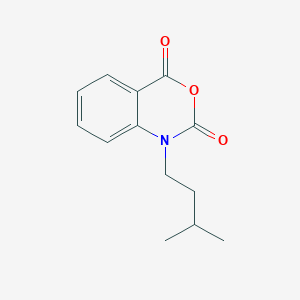
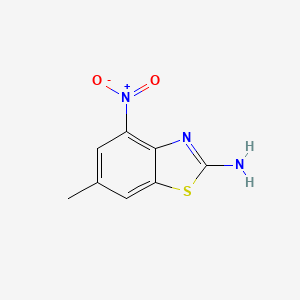
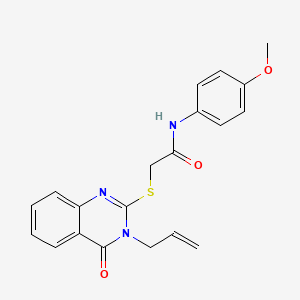
![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2559774.png)
![4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2559775.png)
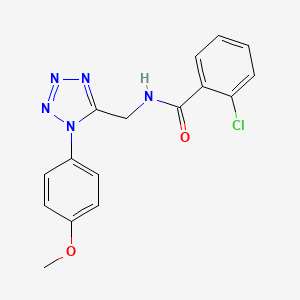
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2559777.png)
